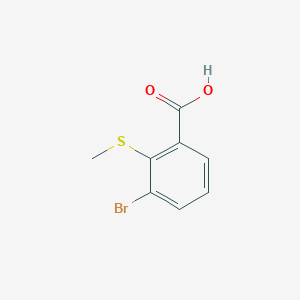

3-Bromo-2-(methylthio)benzoic acid

Descripción

Contextual Significance of Substituted Benzoic Acids in Chemical Research

Substituted benzoic acids are a class of organic compounds defined by a benzene (B151609) ring attached to a carboxyl group, with additional functional groups at various positions on the ring. numberanalytics.com These compounds are of paramount importance in organic chemistry, serving as crucial building blocks and versatile intermediates in the synthesis of a multitude of more complex molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comwikipedia.org The reactivity of both the carboxylic acid group and the aromatic ring can be finely tuned by the nature and position of the substituents, allowing for a high degree of control in synthetic design. libretexts.org Benzoic acid itself is a precursor in the industrial production of many substances, and its derivatives are no less significant. wikipedia.org For instance, the salts of benzoic acids are widely used as food preservatives. wikipedia.org

Academic Importance of Brominated and Methylthio-Substituted Aromatic Systems

The introduction of bromine atoms and methylthio groups into aromatic systems imparts specific and valuable properties to the resulting molecules. Brominated aromatic compounds are highly prized in organic synthesis, primarily for their utility in cross-coupling reactions. researchgate.net The carbon-bromine bond can be readily activated by various metal catalysts, such as palladium, to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. researchgate.net This reactivity has made bromoaromatics indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

The methylthio group (-SCH3), while perhaps less common than halogens, also plays a significant role in modifying the electronic properties and reactivity of an aromatic ring. It can influence the regioselectivity of further substitution reactions and can itself be a target for chemical modification. For example, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. nih.gov The strategic placement of both a bromine atom and a methylthio group on a benzoic acid scaffold, as in 3-Bromo-2-(methylthio)benzoic acid, creates a molecule with multiple reactive sites, offering a rich platform for synthetic exploration.

Structural Framework and Research Niche of this compound

The specific arrangement of the bromo, methylthio, and carboxylic acid functionalities on the benzene ring in this compound defines its unique chemical character. The IUPAC name for this compound is this compound, and its chemical formula is C8H7BrO2S. immograf.comachemblock.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 503821-96-3 achemblock.comchemicalbook.com |

| Molecular Formula | C8H7BrO2S achemblock.com |

| Molecular Weight | 247.11 g/mol achemblock.com |

| Purity | Typically ≥95% achemblock.com |

| SMILES | CSC1=C(Br)C=CC=C1C(=O)O achemblock.com |

The research niche for this compound lies in its potential as a trifunctional building block. The carboxylic acid group provides a handle for forming amides, esters, and other acid derivatives. numberanalytics.com The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 3-position. researchgate.net The methylthio group at the 2-position, adjacent to the bromine, can exert steric and electronic effects that influence the reactivity of the other functional groups. Furthermore, the methylthio group itself can be a site for further chemical transformations. nih.gov This combination of functionalities allows for a stepwise and regioselective elaboration of the molecule, making it a valuable tool for the synthesis of highly substituted and complex aromatic compounds.

Overview of Research Trajectories for Aromatic Carboxylic Acid Derivatives

Research involving aromatic carboxylic acid derivatives is a vibrant and ever-expanding field. numberanalytics.com Current research trajectories focus on several key areas:

Development of Novel Catalytic Methods: A major focus is the development of new and more efficient catalytic systems for the functionalization of aromatic carboxylic acids. This includes the use of photoredox catalysis and other modern synthetic techniques to achieve transformations that were previously difficult or impossible. researchgate.net

Late-Stage Functionalization: There is a significant interest in methods that allow for the modification of complex molecules, such as natural products and pharmaceuticals, at a late stage in their synthesis. Aromatic carboxylic acid moieties within these molecules provide a convenient handle for such modifications. researchgate.net

Synthesis of Functional Materials: Aromatic carboxylic acids are key components in the construction of metal-organic frameworks (MOFs) and other porous materials. mdpi.com Research in this area is focused on designing and synthesizing new ligands to create materials with tailored properties for applications in gas storage, separation, and catalysis. mdpi.com

Medicinal Chemistry: Substituted aromatic carboxylic acids are a common motif in drug molecules. Researchers are continuously exploring new derivatives with improved pharmacological properties. The ability to synthetically modify these structures is crucial for developing new therapeutic agents. tethyschemical.com

The unique structural features of this compound position it as a valuable contributor to these ongoing research efforts, offering a versatile platform for the creation of novel compounds with potential applications across various scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAJIAHCWLXQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Methylthio Benzoic Acid

Retrosynthetic Analysis of 3-Bromo-2-(methylthio)benzoic acid

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. nsf.govnih.gov It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. nsf.gov For this compound, the analysis would identify the key bond disconnections. The primary disconnections are the C-Br and the C-S bonds. This leads to two main retrosynthetic pathways:

Pathway A: Bromination as the final step. This pathway involves the synthesis of 2-(methylthio)benzoic acid followed by a regioselective bromination at the C3 position.

Pathway B: Introduction of the methylthio group as the final step. This approach starts with a pre-brominated precursor, such as 2-amino-3-bromobenzoic acid or 2-mercapto-3-bromobenzoic acid, and then introduces the methylthio group.

The choice between these pathways often depends on the availability and cost of starting materials, as well as the efficiency and selectivity of the reactions involved.

Strategies for the Introduction of the Methylthio Moiety

The introduction of a methylthio (-SCH3) group onto an aromatic ring is a crucial step in the synthesis of the target molecule. researchgate.net Several methods have been developed for this transformation, each with its own advantages and limitations.

Thiolation Reactions on Aromatic Substrates

Thiolation involves the direct introduction of a thiol (-SH) or thiolate group onto an aromatic ring, which can then be methylated. One common strategy involves the reaction of an aromatic substrate with an activated sulfoxide (B87167), leading to an arylsulfonium salt intermediate. mdma.chacs.org This intermediate can then undergo dealkylation to yield the desired arylthiol. mdma.chacs.org Another approach is the reaction of arynes with a sulfur surrogate like potassium xanthate, which can then be hydrolyzed to the corresponding thiol. acs.org

Alkylation of Thiophenols

Once a thiophenol (a thiol group attached to a benzene (B151609) ring) is obtained, the introduction of the methyl group is typically straightforward. researchgate.netjmaterenvironsci.com This S-alkylation is a common method for synthesizing thioethers. jmaterenvironsci.com The reaction usually involves treating the thiophenol with a methylating agent, such as methyl iodide, in the presence of a base. researchgate.netdiva-portal.org Green chemistry approaches for this reaction have also been developed, utilizing solvent-free conditions or environmentally benign solvents like water. researchgate.netjmaterenvironsci.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Thiophenol, Alkyl Halide | Hydrotalcite clays | Unsymmetrical Sulfide | Good | researchgate.net |

| Thiol, Alkyl Halide | K2CO3 or Et3N in water | Thioether | High | researchgate.net |

| Thiol, Alkyl Halide | Aqueous tetra-n-butyl ammonium (B1175870) hydroxide (B78521) | Thioether | - | jmaterenvironsci.com |

Methylthiolation via C1 Building Blocks

Direct methylthiolation using C1 building blocks offers a more direct route to aryl methyl sulfides. diva-portal.org These methods avoid the handling of often toxic and malodorous thiols. diva-portal.org One such reagent is BF3SMe2, which acts as a nucleophilic source for the methylthio group and can react with electron-deficient haloarenes. diva-portal.org Another important precursor is S-adenosyl-L-methionine (SAM), which is utilized by methylthiotransferase enzymes to introduce methylthio groups in biological systems. wikipedia.org

Methodologies for Aromatic Bromination at C3 Position

The regioselective introduction of a bromine atom at the C3 position of a substituted benzoic acid derivative is a challenging yet critical step in many synthetic routes.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is the most common method for the bromination of aromatic rings. libretexts.orgpressbooks.pub In the case of benzoic acid, the carboxyl group is a deactivating and meta-directing group. youtube.comdocbrown.infoquora.com This means that direct bromination of benzoic acid will primarily yield 3-bromobenzoic acid. youtube.comdocbrown.info The reaction is typically carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). pressbooks.pubyoutube.com

For a substrate like 2-(methylthio)benzoic acid, the directing effects of both the carboxyl and the methylthio groups must be considered. The methylthio group is an ortho, para-director. Therefore, in the electrophilic bromination of 2-(methylthio)benzoic acid, the incoming electrophile (Br+) will be directed to the positions ortho and para to the methylthio group. The position para to the methylthio group is also the meta position relative to the carboxylic acid group (C5). The position ortho to the methylthio group (C3) is also meta to the carboxylic acid. The other ortho position to the methylthio group is already substituted by the carboxylic acid. Therefore, bromination is expected to occur at the C3 and C5 positions. The regioselectivity can be influenced by steric hindrance and the relative activating/deactivating strengths of the substituents. msu.edu

| Starting Material | Reagents | Product | Reference |

| Benzoic Acid | Br2, FeBr3 | 3-Bromobenzoic Acid | youtube.com |

| p-Nitrotoluene | Br2, Fe powder | 2-Bromo-4-nitrotoluene | orgsyn.org |

| Aniline | n-Butyllithium, Trimethyltin chloride, Bromine | p-Bromoaniline | nih.gov |

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible precursor would be 2-(methylthio)benzoic acid. The carboxylic acid group, after in-situ deprotonation to the carboxylate, can act as a potent DMG. organic-chemistry.org

The process involves treating 2-(methylthio)benzoic acid with a strong lithium amide base like lithium diisopropylamide (LDA) or a combination of s-BuLi and TMEDA at low temperatures (e.g., -78 °C) to form a dianion. organic-chemistry.orgbohrium.com The lithiation occurs specifically at the C3 position, directed by the carboxylate group. Subsequent quenching of this organolithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), introduces the bromine atom at the desired position to yield this compound. The carboxylate group is considered a strong DMG, ensuring high regioselectivity over other potential sites. organic-chemistry.org

| Directing Group (DMG) | Relative Directing Ability | Typical Conditions | Ref. |

| -CONR₂ | Strong | n-BuLi, THF, -78 °C | organic-chemistry.org |

| -SO₂NR₂ | Strong | t-BuLi, THF, -78 °C | harvard.edu |

| -COOH (-COO⁻Li⁺) | Strong | s-BuLi/TMEDA, THF, -78 °C | organic-chemistry.org |

| -OCH₃ | Moderate | n-BuLi, Et₂O, rt | wikipedia.org |

| -S-CH₃ | Moderate to Weak | n-BuLi, TMEDA |

This table illustrates the relative strength of various directing metalation groups (DMGs). The carboxylate group is a highly effective DMG for ortho-lithiation.

Side-Chain Bromination and Subsequent Transformation

An alternative strategy begins with a precursor like 2-chloro-3-methyl-4-methylsulfonyl-benzoic acid. This approach involves the radical bromination of the methyl group (the side-chain) followed by further chemical transformations. google.com The side-chain bromination is typically initiated by radical initiators such as UV light or chemical initiators like AIBN (azobisisobutyronitrile) in the presence of a brominating agent like N-bromosuccinimide (NBS). cecri.res.ingoogle.com This reaction preferentially occurs at the benzylic position due to the stability of the resulting benzyl (B1604629) radical.

For a hypothetical synthesis starting from 2-(methylthio)toluene, the first step would be the bromination of the aromatic ring at the 3-position. Subsequent free-radical side-chain bromination of the methyl group would yield 3-bromo-1-(bromomethyl)-2-(methylthio)benzene. This dibrominated intermediate could then be transformed, for instance, by oxidation of the bromomethyl group to a carboxylic acid, to arrive at the final product. The conditions for side-chain bromination, such as the choice of solvent (e.g., non-polar solvents like CCl₄ or cyclohexane (B81311) are common), are critical to avoid competing ring bromination. google.comnih.gov

Synthetic Routes for Carboxylic Acid Group Formation at C1

The formation of the carboxylic acid group at the C1 position is a key step that can be achieved through various synthetic routes, including oxidation of alkyl substituents, carboxylation of organometallic intermediates, or hydrolysis of precursors like nitriles and esters.

Oxidation of Methyl or Other Alkyl Substituents

This pathway involves the oxidation of a methyl group on a pre-functionalized aromatic ring. A suitable starting material would be 3-bromo-2-(methylthio)toluene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or nitric acid (HNO₃). The reaction is typically performed under heating in an aqueous or acidic medium. The stability of the methylthio and bromo substituents under these harsh oxidative conditions must be considered to prevent unwanted side reactions.

Carboxylation of Aryl Halides or Organometallic Intermediates

Carboxylation provides a direct method for introducing the -COOH group. This can be achieved by first converting an aryl halide, such as 1,3-dibromo-2-(methylthio)benzene (B3258148), into an organometallic reagent. For example, the selective formation of a Grignard reagent at the more reactive C1 position followed by reaction with carbon dioxide (CO₂) gas or dry ice would yield the desired carboxylate, which upon acidic workup gives this compound. Alternatively, a lithium-halogen exchange at the C1 position followed by quenching with CO₂ can be employed. nih.gov

| Method | Precursor | Reagents | Key Intermediate |

| Grignard Reaction | 1,3-Dibromo-2-(methylthio)benzene | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | Arylmagnesium bromide |

| Organolithium Reaction | 1,3-Dibromo-2-(methylthio)benzene | 1. n-BuLi, THF, -78°C; 2. CO₂; 3. H₃O⁺ | Aryllithium |

This table summarizes two common methods for the carboxylation of an aryl halide precursor.

Hydrolysis of Nitrile or Ester Precursors

The hydrolysis of nitriles or esters is a reliable and widely used method for obtaining carboxylic acids. libretexts.org

From an Ester: The synthesis can proceed from the corresponding methyl or ethyl ester, 3-bromo-2-(methylthio)benzoate. This ester can be hydrolyzed under either acidic or basic conditions. chemicalbook.com Basic hydrolysis (saponification) using an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification, is often preferred as it is typically a high-yielding reaction. chemicalbook.com For example, the hydrolysis of methyl 3-bromo-2-methylbenzoate using LiOH in a THF/water mixture at 60 °C has been reported to give the corresponding carboxylic acid in 91% yield. chemicalbook.com

From a Nitrile: A precursor such as 3-bromo-2-(methylthio)benzonitrile (B15498157) can be hydrolyzed to the carboxylic acid. This transformation can be catalyzed by either acid or base and typically requires heating. chemistrysteps.comweebly.com Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid like H₂SO₄ or HCl. libretexts.org Base-catalyzed hydrolysis uses an aqueous base like NaOH, which initially forms a carboxylate salt that is then protonated in a separate acidification step to yield the final carboxylic acid. chemistrysteps.com

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through either linear or convergent strategies.

A linear synthesis would involve the sequential modification of a simpler starting material. For example:

Start with 2-methylbenzoic acid:

Thiolation/methylation at the C2 position to introduce the methylthio group.

Bromination at the C3 position.

This route might face challenges with regioselectivity during the thiolation and bromination steps.

Start with 2-(methylthio)toluene:

Bromination of the ring at the C3 position.

Oxidation of the methyl group at C1 to a carboxylic acid.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in a later step. A potential convergent route could be:

Fragment A: Preparation of a 1,2,3-trisubstituted benzene ring with appropriate functional groups for coupling.

Fragment B: A simple reactant to complete the molecule.

A more practical approach that embodies convergent principles is the carboxylation of a pre-formed organometallic species. For instance, preparing 1,3-dibromo-2-(methylthio)benzene and then introducing the final functional group (the carboxylic acid) in a single, high-yielding step is a convergent tactic. Similarly, the directed ortho-metalation of 2-(methylthio)benzoic acid followed by halogenation is highly convergent as it builds the final complexity onto a well-defined scaffold in a single, regioselective step.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound likely proceeds through key intermediates, where the optimization of reaction parameters is crucial for maximizing yield and minimizing by-product formation. A critical step in the synthesis of many substituted benzoic acids is the Sandmeyer reaction, which converts an aryl diazonium salt into an aryl halide. The efficiency of this reaction is highly dependent on the catalyst system, temperature, and concentration of reagents.

For a hypothetical synthesis starting from a precursor like 2-amino-3-bromobenzoic acid, the diazotization and subsequent Sandmeyer reaction would be pivotal. The optimization of this step would involve a systematic variation of several parameters.

Key Parameters for Optimization in a Sandmeyer-type Reaction:

Catalyst System: Copper(I) salts, such as cuprous bromide (CuBr), are the traditional catalysts for the Sandmeyer reaction. The optimization would involve varying the loading of the catalyst to find the optimal balance between reaction rate and cost-effectiveness. Furthermore, the use of co-catalysts or different ligand systems could be explored to enhance the catalytic activity and selectivity.

Temperature Control: The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent Sandmeyer reaction temperature is then carefully controlled, as higher temperatures can lead to decomposition of the diazonium salt and the formation of undesired side products.

Reagent Concentration: The molar ratios of the amine, sodium nitrite, and the copper(I) catalyst are critical. An excess of any reagent can lead to side reactions and purification challenges.

Solvent System: The choice of solvent can significantly influence the solubility of the intermediates and the reaction kinetics. Aqueous systems are common, but the use of co-solvents may be necessary to improve the solubility of the organic substrate.

Table 1: Hypothetical Optimization of Bromination Reaction Conditions

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuBr | 5 | Acetonitrile | 60 | 12 | 75 |

| 2 | CuBr | 10 | Acetonitrile | 60 | 12 | 85 |

| 3 | CuBr | 10 | DMF | 60 | 12 | 82 |

| 4 | CuBr | 10 | Acetonitrile | 80 | 8 | 88 |

| 5 | FeBr₃ | 10 | Dichloromethane | 25 | 24 | 65 |

This table demonstrates a systematic approach to optimizing a key reaction step. By varying the catalyst, its loading, the solvent, and the reaction temperature, researchers can identify the conditions that provide the highest yield of the desired product.

Purification and Isolation Techniques in Multi-Step Syntheses

Common Purification Techniques:

Extraction: After the reaction is complete, an initial workup involving liquid-liquid extraction is typically performed to separate the organic product from the aqueous phase containing inorganic salts and other water-soluble impurities. The choice of extraction solvent is important to ensure efficient partitioning of the product.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. For benzoic acid derivatives, solvents such as ethanol (B145695), methanol (B129727), or mixtures of water with these alcohols are often effective.

Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is an indispensable tool. Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. The mobile phase, a mixture of solvents of varying polarity (e.g., hexane (B92381) and ethyl acetate), is carefully chosen to achieve optimal separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

Washing and Drying: The isolated solid product is typically washed with a small amount of a cold solvent to remove any remaining surface impurities and then dried under vacuum to remove residual solvents.

The following table provides a hypothetical overview of a purification strategy for a multi-step synthesis leading to this compound.

Table 2: Hypothetical Purification Strategy in a Multi-Step Synthesis

| Synthetic Step | Crude Product | Purification Method | Solvents/Mobile Phase | Purity Achieved (%) |

|---|---|---|---|---|

| Step 1: Bromination | Crude Bromo-intermediate | Recrystallization | Ethanol/Water | >98 |

| Step 2: Thiolation | Crude Methylthio-intermediate | Column Chromatography | Hexane/Ethyl Acetate (9:1) | >99 |

| Step 3: Hydrolysis | Crude this compound | Recrystallization | Methanol | >99.5 |

This table illustrates how a combination of purification techniques can be employed at different stages of a synthesis to progressively increase the purity of the intermediates and the final product. The choice of method and solvent system is tailored to the specific properties of the compound being purified at each step.

Chemical Reactivity and Derivatization of 3 Bromo 2 Methylthio Benzoic Acid

Reactivity at the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom of 3-bromo-2-(methylthio)benzoic acid is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing biaryl systems and introducing alkynyl moieties.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For substrates like this compound, the reaction would involve coupling with a suitable boronic acid or boronic ester. The presence of substituents at the ortho positions (methylthio and carboxylic acid groups) can influence the reaction's efficiency due to steric hindrance. nih.gov However, the use of bulky, electron-rich phosphine (B1218219) ligands can often overcome these steric challenges and facilitate high-yield coupling. researchgate.net The reaction is tolerant of a wide variety of functional groups, including the carboxylic acid and thioether present in the molecule. nih.gov

The Sonogashira reaction couples aryl halides with terminal alkynes, employing a palladium catalyst and typically a copper co-catalyst, to form disubstituted alkynes. wikipedia.org This reaction is carried out under mild conditions and is a cornerstone in the synthesis of complex organic materials and pharmaceuticals. wikipedia.org For this compound, a Sonogashira coupling would introduce an alkynyl group at the C-3 position. The efficiency of the reaction can be influenced by the steric bulk of both the coupling partners and the phosphine ligand on the palladium catalyst. nih.gov Studies on sterically demanding aryl bromides show that catalyst selection is crucial for achieving good yields. nih.gov

Below is a table summarizing typical conditions for Suzuki and Sonogashira reactions on similarly substituted aryl bromides.

| Reaction Type | Aryl Bromide Example | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / CataCXium A | K₃PO₄ | 2-MeTHF | 95% | nih.gov |

| Suzuki | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | mdpi.com |

| Sonogashira | Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | Water with PTS | 83% | ucsb.edu |

| Sonogashira | 2,6-Dimethylbromobenzene | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₂PCy | Cs₂CO₃ | Dioxane | >98% (conversion) | nih.gov |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This reaction is usually very fast and occurs at low temperatures. tcnj.edu For this compound, treatment with an organolithium reagent like n-butyllithium could, in principle, lead to the exchange of the bromine atom for lithium.

However, a significant complication arises from the presence of the acidic carboxylic acid proton. Organolithium reagents are strong bases and would first deprotonate the carboxylic acid. To achieve the halogen-metal exchange, at least two equivalents of the organolithium reagent would be required: one to deprotonate the acid and the second to perform the exchange. rsc.org

An alternative and often more effective method for substrates with acidic protons involves the use of a combination of a Grignard reagent (like i-PrMgCl) and an organolithium reagent (n-BuLi). nih.govnih.gov This approach can facilitate selective bromine-metal exchange even in the presence of acidic functional groups under non-cryogenic conditions. nih.govnih.gov Once formed, the resulting aryllithium or arylmagnesium intermediate can be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position. tcnj.edu

Transformations Involving the Methylthio Group

The methylthio (-SCH₃) group is a versatile functional handle that can undergo oxidation to produce sulfoxides and sulfones or be removed entirely through desulfurization.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives. This transformation significantly alters the electronic properties and steric bulk of the substituent. Common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412).

The oxidation typically proceeds in a stepwise manner. Milder conditions and a single equivalent of the oxidant can favor the formation of the sulfoxide. Using stronger oxidizing conditions or an excess of the oxidizing agent will generally lead to the formation of the sulfone. Research on the oxidation of similar thioether-containing compounds, such as 2-(methylthio)-benzothiazole, demonstrates that the reaction can be controlled to selectively yield either the sulfoxide or the sulfone. researchgate.net Catalytic systems, for instance using perovskite-type oxides with hydrogen peroxide, have been shown to achieve high conversion and selectivity towards the sulfone. researchgate.net

| Substrate Example | Oxidizing System | Product | Key Finding | Reference |

|---|---|---|---|---|

| 2-(Methylthio)-benzothiazole | H₂O₂ / BaTiO₃ catalyst | 2-(Methylsulfonyl)-benzothiazole | >75% conversion, >95% selectivity to sulfone | researchgate.net |

| Toluene derivatives (benzylic oxidation) | H₂O₂ / Molybdenum catalyst | Benzoic acid derivatives | Selective oxidation of methyl groups to carboxylic acids | organic-chemistry.org |

Desulfurization and Hydrogenolysis Reactions

The methylthio group can be completely removed from the aromatic ring and replaced with a hydrogen atom through a desulfurization reaction. The most common and effective reagent for this transformation is Raney Nickel (Raney Ni). organicreactions.org Raney Nickel is a fine-grained solid composed mostly of nickel, which is saturated with adsorbed hydrogen. youtube.com

The reaction, often referred to as reductive desulfurization, involves the hydrogenolysis of the carbon-sulfur bond. organicreactions.org When this compound is treated with Raney Ni, typically in a solvent like ethanol (B145695) with heating, the C-S bond is cleaved, and the resulting product would be 3-bromobenzoic acid. This reaction is a powerful tool for removing sulfur-containing groups in synthetic sequences. researchgate.net

α-Functionalization of the Methylthio Moiety

The methylthio (-SCH₃) group in this compound is a key site for functionalization, particularly at the sulfur atom and the adjacent methyl carbon (the α-carbon).

One of the most common transformations of the methylthio group is its oxidation. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones, which significantly alters the electronic properties of the substituent. youtube.comyoutube.com The oxidation can be performed using various oxidizing agents. For instance, treatment with a mild oxidizing agent like hydrogen peroxide or a single equivalent of a peroxy acid (e.g., m-CPBA) at controlled temperatures typically yields the corresponding sulfoxide, 3-Bromo-2-(methylsulfinyl)benzoic acid. Further oxidation with a stronger oxidizing agent or excess of the same reagent affords the sulfone, 3-Bromo-2-(methylsulfonyl)benzoic acid. youtube.com Electrochemical methods have also been explored for the oxidation of thioethers to sulfones. chemicalbook.com

Another significant α-functionalization is the Pummerer rearrangement. wikipedia.orgchemeurope.comtcichemicals.com This reaction occurs when the corresponding sulfoxide is treated with an activating agent like acetic anhydride (B1165640). The sulfoxide is acylated, followed by elimination to form a thial intermediate. This electrophilic species can then be trapped by a nucleophile. tcichemicals.com For example, treatment of 3-Bromo-2-(methylsulfinyl)benzoic acid with acetic anhydride would lead to the formation of an α-acetoxy thioether. youtube.comwikipedia.org This rearrangement is a powerful tool for introducing functionality at the carbon adjacent to the sulfur atom.

Table 1: Examples of α-Functionalization Reactions of the Methylthio Group

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation to Sulfoxide | H₂O₂ or 1 eq. m-CPBA | 3-Bromo-2-(methylsulfinyl)benzoic acid | youtube.com |

| Oxidation to Sulfone | Excess H₂O₂ or m-CPBA | 3-Bromo-2-(methylsulfonyl)benzoic acid | youtube.com |

| Pummerer Rearrangement | 1. Oxidation to sulfoxide 2. Acetic anhydride (Ac₂O) | α-Acetoxy-3-bromo-2-thiomethylbenzoic acid | wikipedia.orgtcichemicals.com |

Chemical Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, including the formation of esters, amides, alcohols, aldehydes, anhydrides, and acyl halides.

This compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. For instance, reacting the acid with methanol (B129727) or ethanol under acidic conditions will yield methyl 3-bromo-2-(methylthio)benzoate or ethyl 3-bromo-2-(methylthio)benzoate, respectively.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. youtube.com This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acyl chloride, before reacting with the amine. nih.gov A variety of amines, including primary and secondary amines, can be used to generate a library of N-substituted amides. researchgate.netorganic-chemistry.org

The carboxylic acid group can be reduced to a primary alcohol. chemeurope.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which converts this compound to (3-Bromo-2-(methylthio)phenyl)methanol. nih.govcore.ac.uk The reaction proceeds via an aldehyde intermediate, which is also reduced under the reaction conditions and is generally not isolable. core.ac.uk

Borane (BH₃) is another reagent that can effectively reduce carboxylic acids to primary alcohols. chemeurope.comtcichemicals.com It is considered more chemoselective than LiAlH₄ and may be preferred in molecules with other reducible functional groups. tcichemicals.com Isolating the intermediate aldehyde is challenging; however, converting the carboxylic acid to an acid chloride and then using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can allow for the isolation of 3-Bromo-2-(methylthio)benzaldehyde. core.ac.uk

Acid anhydrides can be prepared from carboxylic acids, often by dehydration at elevated temperatures or by reacting the carboxylate salt with an acyl chloride. For this compound, this would result in the formation of 3-Bromo-2-(methylthio)benzoic anhydride.

The synthesis of acyl halides, particularly acyl chlorides and bromides, provides highly reactive intermediates for further functionalization. researchgate.net this compound can be converted to 3-Bromo-2-(methylthio)benzoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃) or by using N-bromosuccinimide (NBS) in the presence of triphenylphosphine. researchgate.net These acyl halides are valuable precursors for the synthesis of esters and amides under mild conditions. beilstein-journals.org

Table 2: Summary of Carboxylic Acid Modifications

| Reaction | Typical Reagents | Product Class | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | chemicalbook.com |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide | youtube.comresearchgate.netorganic-chemistry.org |

| Reduction to Alcohol | LiAlH₄ or BH₃ | Primary Alcohol | chemeurope.comtcichemicals.comnih.govcore.ac.uk |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | nih.gov |

| Acyl Bromide Formation | PBr₃ or NBS/PPh₃ | Acyl Bromide | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of this compound influences the regiochemical outcome of further substitution reactions. The existing substituents are a bromine atom (ortho-, para-directing, deactivating), a methylthio group (ortho-, para-directing, activating), and a carboxylic acid group (meta-directing, deactivating).

In electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, the position of the incoming electrophile is determined by the combined directing effects of these groups. The -SCH₃ group is an activating ortho-, para-director, while the -Br is a deactivating ortho-, para-director, and the -COOH group is a deactivating meta-director. acs.org The powerful ortho-, para-directing influence of the methylthio group would likely direct incoming electrophiles to the 4- and 6-positions. However, the steric hindrance from the adjacent bromine and carboxylic acid groups would significantly influence the regioselectivity, likely favoring substitution at the less hindered 4-position.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-Bromo-2-(methylthio)benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the methylthio group. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the benzoic acid core. The bromine atom and the carboxylic acid group are electron-withdrawing, while the methylthio group is generally considered to be electron-donating.

The aromatic region is expected to show three distinct proton signals. The proton at the C6 position, being ortho to the bromine atom, would likely appear as a doublet. The proton at C4, situated between the bromine and carboxylic acid groups, would likely be a triplet, and the proton at C5, ortho to the carboxylic acid, is expected to be a doublet. The methyl group protons of the methylthio substituent will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~12.0 - 13.0 | Singlet (broad) | - |

| H-6 | ~7.8 - 8.0 | Doublet | ~8.0 |

| H-4 | ~7.3 - 7.5 | Triplet | ~8.0 |

| H-5 | ~7.6 - 7.8 | Doublet | ~8.0 |

| S-CH₃ | ~2.4 - 2.6 | Singlet | - |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the characteristic region for benzene (B151609) derivatives, with their specific shifts influenced by the attached substituents. The carbon atom attached to the bromine (C3) will be significantly shielded, while the carbon attached to the methylthio group (C2) and the carboxylic acid (C1) will be deshielded. The methyl carbon of the methylthio group will appear as a single peak in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 - 172 |

| C1 | ~130 - 133 |

| C2 | ~140 - 143 |

| C3 | ~115 - 118 |

| C4 | ~135 - 138 |

| C5 | ~128 - 131 |

| C6 | ~132 - 135 |

| S-CH₃ | ~15 - 18 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY correlations are expected between the aromatic protons H-4 and H-5, and between H-5 and H-6. This would confirm their positions relative to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the singlet of the S-CH₃ protons would correlate with the upfield carbon signal of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations would be expected between the S-CH₃ protons and the C2 carbon, and between the aromatic protons and the neighboring and more distant carbon atoms, including the carbonyl carbon. For example, H-6 would show a correlation to the carbonyl carbon (C=O), confirming the ortho relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region, around 600-500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is generally weak and can be found in the 700-600 cm⁻¹ range.

Table 3: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2900 - 3000 | Weak to Medium |

| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1200 - 1300 | Medium |

| O-H bend (carboxylic acid) | 900 - 950 | Medium, Broad |

| C-Br stretch | 500 - 600 | Medium to Strong |

| C-S stretch | 600 - 700 | Weak |

Note: Predicted values are based on the analysis of structurally similar compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C-S and C-Br bonds, being more polarizable, are also expected to show characteristic Raman signals. The symmetric stretching of the methyl group would also be observable. The C=O stretch is generally weaker in Raman than in FTIR.

Table 4: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2900 - 3000 | Medium |

| C=C stretch (aromatic) | 1550 - 1600 | Strong |

| Ring breathing mode | ~1000 | Strong |

| C-S stretch | 600 - 700 | Medium |

| C-Br stretch | 500 - 600 | Medium |

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of its elemental composition. The molecular formula of this compound is C₈H₇BrO₂S.

The theoretical exact mass of the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). Due to the presence of bromine, the isotopic pattern of the molecular ion will be a characteristic doublet, with the [M+2]⁺ ion having nearly the same intensity as the [M]⁺ ion, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z ([M]⁺ for ⁷⁹Br) | Calculated m/z ([M+2]⁺ for ⁸¹Br) |

| [C₈H₇⁷⁹BrO₂S]⁺ | 245.9428 | 247.9407 |

This data is theoretical and serves as a predictive guide for experimental analysis.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow pathways characteristic of benzoic acids and thioanisoles. The analysis of these fragments provides confirmation of the compound's structure. Based on the fragmentation of analogous compounds like 2-(methylthio)benzoic acid, several key fragmentation pathways can be predicted.

A primary fragmentation event would likely be the loss of the hydroxyl radical (•OH) from the carboxylic acid group, leading to the formation of a stable acylium ion. Another significant fragmentation would involve the cleavage of the methyl group (•CH₃) from the thioether moiety. Subsequent fragmentations could include the loss of carbon monoxide (CO) and the cleavage of the C-S bond.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M-OH]⁺ | [C₈H₆BrOS]⁺ | 228.9377 |

| [M-CH₃]⁺ | [C₇H₄BrO₂S]⁺ | 230.9271 |

| [M-COOH]⁺ | [C₇H₆BrS]⁺ | 200.9451 |

| [M-Br]⁺ | [C₈H₇O₂S]⁺ | 167.0167 |

| [M-SCH₃]⁺ | [C₇H₄BrO₂]⁺ | 198.9398 |

This data is predictive and based on the fragmentation patterns of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the electronic properties of the benzene ring, the carboxyl group, the bromo substituent, and the methylthio group.

Substituted benzoic acids typically exhibit two main absorption bands in the UV region: a strong band around 230 nm (the B-band, arising from a π→π* transition of the benzene ring) and a weaker, broader band around 270-280 nm (the C-band, also a π→π* transition, but one that is more sensitive to substituent effects). researchgate.net The presence of the bromine atom and the methylthio group, both of which have lone pairs of electrons, are expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzoic acid. The methylthio group, in particular, can engage in p-π conjugation with the benzene ring, which typically leads to a significant red shift.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Band | Predicted λmax (nm) | Type of Transition |

| B-band | ~240-250 | π→π |

| C-band | ~280-290 | π→π |

This data is an estimation based on the known effects of similar substituents on the UV-Vis spectra of benzoic acid derivatives.

X-ray Crystallography for Solid-State Molecular Architecture

While no specific crystal structure for this compound is publicly available, its solid-state architecture can be inferred from the crystallographic data of related substituted benzoic acids. nih.govresearchgate.net

The planarity of the molecule could be affected by steric hindrance between the adjacent bromo and methylthio substituents, potentially causing the carboxylic acid group and the methylthio group to be twisted out of the plane of the benzene ring. The precise dihedral angles would be determined by a balance of steric and electronic effects.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimer formation), Br···Br or Br···O halogen bonding, C-H···π interactions |

This information is a prediction based on the known crystal structures of analogous substituted benzoic acids.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the geometric parameters of molecules. This approach is centered on the principle that the total energy of a system is a functional of its electron density. By minimizing this energy, the most stable, or optimized, three-dimensional arrangement of atoms in a molecule can be determined.

For molecules similar to 3-Bromo-2-(methylthio)benzoic acid, such as other substituted benzoic acids, DFT calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). researchgate.net This combination has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.

Table 1: Predicted Optimized Geometric Parameters for Substituted Benzoic Acid Analogs

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 - 1.91 | - | - |

| C-S | 1.76 - 1.78 | - | - |

| S-CH3 | 1.81 - 1.83 | - | - |

| C-C (aromatic) | 1.38 - 1.41 | 118 - 122 | - |

| C-COOH | 1.48 - 1.50 | - | - |

| C=O | 1.21 - 1.23 | - | - |

| C-OH | 1.35 - 1.37 | - | - |

| C-C-Br | - | 119 - 121 | - |

| C-C-S | - | 118 - 120 | - |

| C-S-C | - | 98 - 102 | - |

| O=C-OH | - | 121 - 123 | - |

| C-C-C-C (ring) | - | - | 0 - 2 |

| Br-C-C-S | - | - | 0 - 5 |

Note: The data in this table is illustrative and based on typical bond lengths and angles from DFT calculations on structurally similar substituted benzoic acids. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which is instrumental in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations provide predicted ¹H and ¹³C NMR chemical shifts. For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the acidic proton of the carboxylic acid. Similarly, the chemical shifts for the different carbon atoms in the benzene (B151609) ring, the methyl group, and the carboxyl group would be predicted. The accuracy of these predictions is generally high, especially when a systematic error correction, such as referencing to a standard like tetramethylsilane (B1202638) (TMS), is applied.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 8.1 | - |

| -SCH₃ | 2.4 - 2.6 | 15 - 17 |

| -COOH | 10.0 - 13.0 | - |

| Aromatic-C | - | 125 - 140 |

| C-Br | - | 115 - 125 |

| C-S | - | 135 - 145 |

| -COOH | - | 165 - 175 |

Note: These are estimated ranges based on known substituent effects and data for similar compounds. Precise values would be obtained from specific GIAO calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT methods are well-suited for this purpose. The calculations yield a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net For this compound, characteristic vibrational frequencies would be predicted for the O-H stretch of the carboxylic acid, the C=O stretch, the aromatic C-H stretches, and the C-S and C-Br stretches. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method, which generally leads to good agreement with experimental IR spectra.

Table 3: Predicted IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Methyl) | 2850 - 2960 |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C-C stretch (Aromatic Ring) | 1450 - 1600 |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 |

| C-S stretch | 600 - 700 |

| C-Br stretch | 500 - 600 |

Note: These are typical frequency ranges for the specified functional groups. The exact values are sensitive to the molecular environment and would be determined by DFT frequency calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra, which correspond to UV-Vis spectroscopy. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations would likely predict π → π* transitions within the benzene ring, which are typically observed in the UV region. The positions of these absorptions would be influenced by the bromo, methylthio, and carboxyl substituents.

Table 4: Predicted UV-Vis Absorption for this compound (Illustrative)

| Electronic Transition | Predicted λmax (nm) |

| π → π | 230 - 250 |

| π → π | 270 - 290 |

Note: These values are estimations based on the expected electronic transitions for a substituted benzene ring and would be refined by specific TD-DFT calculations.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Bromo-2-(methylthio)benzoic acid, and how do solvent choices impact yield and safety?

- Methodological Answer : Traditional synthesis often starts with bromination of benzoic acid derivatives. For example, bromination of 2-(methylthio)benzoic acid in diethyl ether using bromine yields the product, but toxic solvents like dichloroethane pose environmental risks. Flow chemistry methods (e.g., using microreactors) improve safety by minimizing solvent volumes and enhancing reaction control . Solvent selection should prioritize low toxicity (e.g., replacing CCl₄ with acetonitrile) to align with green chemistry principles.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, with key signals for the methylthio group (δ ~2.5 ppm) and aromatic protons (δ 7.3–8.1 ppm). High-performance liquid chromatography (HPLC) or GC (Gas Chromatography) ensures purity (>98% as per technical specifications), while mass spectrometry (MS) validates molecular weight (e.g., 261.1 g/mol) .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for heterocycles like isoindolinones and isocoumarins. For instance, coupling with amines via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling introduces functional groups for drug discovery. The methylthio moiety enhances electron density, facilitating electrophilic substitution in aromatic systems .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Prolonged exposure to air can lead to oxidation of the methylthio group, reducing reactivity. Stability tests via periodic HPLC analysis are advised to monitor degradation .

Q. How is the purity of this compound quantified, and what thresholds are acceptable for research use?

- Methodological Answer : Purity is quantified using GC or HPLC with UV detection (λ = 254 nm). A purity threshold of ≥95% is acceptable for exploratory synthesis, while mechanistic studies require ≥98% to minimize side reactions. Calibration with certified reference materials ensures accuracy .

Advanced Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Use deuterated DMSO or CDCl₃ for consistency, and compare with computed chemical shifts (DFT calculations). For example, the methylthio group’s δ ~2.5 ppm may shift due to hydrogen bonding in DMSO-d₆. Spiking experiments with authentic samples or 2D NMR (COSY, HSQC) can clarify ambiguities .

Q. What strategies optimize the synthesis of this compound using flow chemistry?

- Methodological Answer : Flow reactors enable precise temperature control (e.g., 50–80°C) and residence time optimization (5–10 min), improving yield by 15–20% compared to batch methods. Solvent-free bromination or biphasic systems (water/organic) reduce waste. Real-time monitoring via IR spectroscopy ensures reaction completion .

Q. How does the methylthio group influence the reaction mechanisms in cross-coupling reactions?

- Methodological Answer : The methylthio group acts as a directing group, enhancing regioselectivity in palladium-catalyzed couplings. For example, in Suzuki-Miyaura reactions, it stabilizes the transition state via sulfur-metal interactions. Kinetic studies (e.g., Eyring plots) and DFT modeling reveal its role in lowering activation energy by 5–10 kcal/mol .

Q. What challenges arise in achieving high purity (>99%) for this compound, and how are they addressed?

- Methodological Answer : Trace impurities (e.g., dehalogenated byproducts) are challenging. Recrystallization from ethanol/water (1:3) or column chromatography (SiO₂, hexane/EtOAc) improves purity. Advanced techniques like preparative HPLC with C18 columns and isocratic elution (MeCN:H₂O, 70:30) achieve >99% purity for crystallography studies .

Q. How can researchers design safety protocols for handling this compound in compliance with regulatory standards?

- Methodological Answer : Follow OSHA guidelines for brominated compounds: use fume hoods, nitrile gloves, and eye protection. Waste disposal must neutralize bromine residues (e.g., Na₂S₂O₃ treatment). Safety Data Sheets (SDS) recommend first aid for inhalation (fresh air) and skin contact (soap/water). Regular air monitoring ensures exposure limits (<0.1 ppm) are met .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.